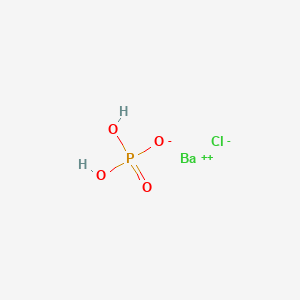![molecular formula C4HCl4FN2 B14486419 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole CAS No. 64736-48-7](/img/structure/B14486419.png)
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole typically involves the reaction of imidazole derivatives with halogenating agents. One common method includes the use of chlorinating and fluorinating reagents under controlled conditions to achieve the desired substitutions on the imidazole ring .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the imidazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild conditions to replace halogen atoms with other groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties .
Applications De Recherche Scientifique
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substitutions on the imidazole ring enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound may inhibit enzyme activity or disrupt cellular processes, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-methyl-1H-imidazole: Similar structure but lacks the fluorine substitution.
2,4-Dichloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of an imidazole ring.
4,5-Dichloro-2-hydroxypyridine: Features a hydroxyl group instead of a fluorine atom.
Uniqueness
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole is unique due to its specific combination of halogen substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
64736-48-7 |
|---|---|
Formule moléculaire |
C4HCl4FN2 |
Poids moléculaire |
237.9 g/mol |
Nom IUPAC |
4,5-dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole |
InChI |
InChI=1S/C4HCl4FN2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) |
Clé InChI |
HSOQMLGDSDPSGS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N1)C(F)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



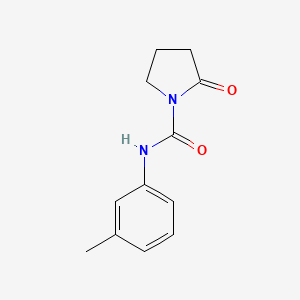
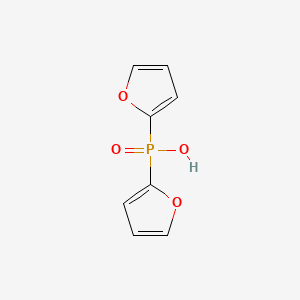
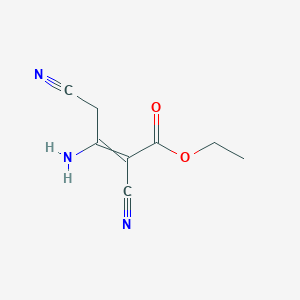
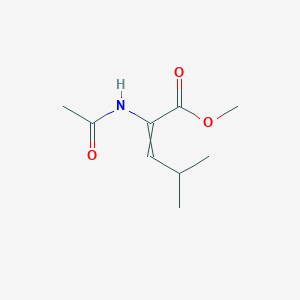

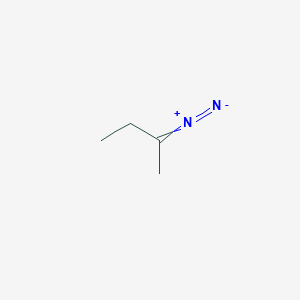
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
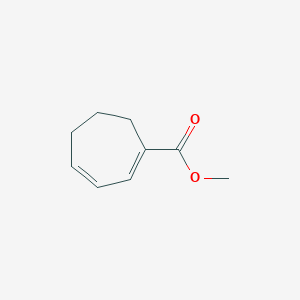
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)
phenylphosphanium](/img/structure/B14486400.png)
